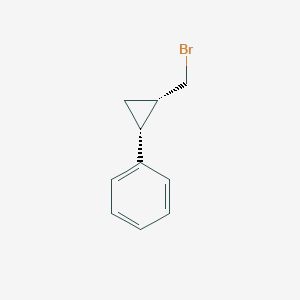

(Cis-2-(bromomethyl)cyclopropyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1017962-38-7 |

|---|---|

Molecular Formula |

C10H11Br |

Molecular Weight |

211.10 g/mol |

IUPAC Name |

[(1R,2S)-2-(bromomethyl)cyclopropyl]benzene |

InChI |

InChI=1S/C10H11Br/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10+/m1/s1 |

InChI Key |

QYDBZVRKADDLFQ-ZJUUUORDSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]1C2=CC=CC=C2)CBr |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)CBr |

Origin of Product |

United States |

Synthesis Methodologies for Cis 2 Bromomethyl Cyclopropyl Benzene

Stereoselective Formation of the Cyclopropane (B1198618) Core

Diastereoselective and Enantioselective Cyclopropanation Reactions

Achieving the desired cis diastereoselectivity is a primary focus of synthetic strategies. Various methods have been developed to favor the formation of the cis isomer over the more thermodynamically stable trans isomer.

One advanced approach involves biocatalysis, utilizing engineered enzymes to control the reaction's stereochemical outcome. For instance, variants of the cytochrome P450BM3 enzyme have been successfully employed to catalyze the cyclopropanation of styrene (B11656) using a carbene source like ethyl diazoacetate. rsc.org By using "decoy molecules" such as R-Ibu-Phe, the active site of the enzyme can be reshaped to significantly enhance the selectivity for the cis product, achieving diastereoselectivities as high as 91%. rsc.orgnih.gov This method simultaneously establishes high enantioselectivity, producing specific enantiomers like the (1S,2R) isomer. rsc.org

Transition metal catalysis is another prominent method. Chiral iron and cobalt macrocyclic complexes have been shown to catalyze the asymmetric cyclopropanation of styrene. lookchem.comresearchgate.net The choice of metal, ligand, and reaction conditions influences both the diastereomeric ratio (cis:trans) and the enantiomeric excess (ee) of the products. For example, certain dinuclear Co(III) complexes can produce the cis cyclopropane isomer with an enantiomeric excess of up to 94.2%. lookchem.com

Furthermore, novel photochemical methods offer a modular route. The visible-light-activated reaction between N-hydroxyphthalimide esters and olefins, mediated by 2-substituted benzothiazolines, can produce cis-diarylcyclopropanes with high enantioselectivity. nih.govacs.org This process operates through an electron donor-acceptor (EDA) complex and avoids the need for a separate photocatalyst. nih.govacs.org

Table 1: Comparison of Stereoselective Cyclopropanation Methods for Styrene

| Method | Catalyst / Reagent | Diastereoselectivity (cis) | Enantioselectivity (ee for cis) | Reference |

| Biocatalysis | Cytochrome P450BM3 (F87A/T268A) + R-Ibu-Phe | 91% | 94% | rsc.org |

| Asymmetric Catalysis | Dinuclear Co(III) Complex with L1 Ligand | 26% | 94.2% | lookchem.com |

| Photodecarboxylation | Benzothiazoline + N-hydroxyphthalimide ester | High cis-selectivity reported | Up to 99% | nih.govacs.org |

Chiral Auxiliary and Asymmetric Catalysis Strategies

To induce chirality and control the absolute stereochemistry of the cyclopropane core, chemists employ two primary strategies: chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. wikipedia.org For cyclopropane synthesis, an auxiliary can be attached to one of the reactants. After the cyclopropanation reaction, the auxiliary guides the stereoselective formation of the ring and is subsequently cleaved to yield the enantiomerically enriched product. rsc.orgrsc.org Oxazolidinones and camphorsultam are examples of auxiliaries used to control stereocenters in various syntheses. wikipedia.org

Asymmetric catalysis, in contrast, uses a small amount of a chiral catalyst to generate large quantities of a chiral product. This is often a more atom-economical approach. The catalyst, typically a transition metal complex bearing a chiral ligand, creates a chiral environment that favors the formation of one enantiomer over the other. dicp.ac.cn As mentioned previously, chiral cobalt and iron porphyrin complexes are effective for the asymmetric cyclopropanation of styrene, though enantioselectivities can vary. lookchem.comresearchgate.net The development of catalysts that are highly sensitive to the steric profile of the reactants allows for high levels of enantioselectivity for a range of substrates. dicp.ac.cn

Introduction of the Benzene (B151609) Moiety onto the Cyclopropane Ring

In the synthesis of (Cis-2-(bromomethyl)cyclopropyl)benzene, the benzene moiety is not typically added to a pre-formed cyclopropane ring. Instead, it is incorporated directly during the formation of the cyclopropane core.

Directed Bromination for the (Bromomethyl)cyclopropyl Substructure

The final key transformation is the conversion of a precursor, typically (cis-2-phenylcyclopropyl)methanol, into the target compound, this compound. This step involves the selective bromination of the primary alcohol at the cyclopropylmethyl position.

Regioselective Functionalization at the Cyclopropylmethyl Position

The conversion of the primary hydroxyl group of (cis-2-phenylcyclopropyl)methanol to a bromomethyl group requires careful selection of reagents to ensure high regioselectivity and avoid unwanted side reactions, such as the opening of the strained cyclopropane ring.

Standard methods for converting primary alcohols to alkyl bromides are often applicable. One common approach is the Appel reaction, which uses a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). Another established method involves the use of phosphorus tribromide (PBr₃).

A patented industrial method for the synthesis of the analogous (bromomethyl)cyclopropane (B137280) from cyclopropylmethanol (B32771) provides a relevant protocol. This process involves reacting the alcohol with a reagent formed from a triarylphosphite and elemental bromine in a polar aprotic solvent at low temperatures (below 0°C). google.com This method is designed to be high-yielding and suitable for industrial scales, offering a controlled way to achieve the desired transformation. google.com

Table 2: Reagents for the Bromination of Cyclopropylmethanol Precursors

| Reagent System | Description | Key Features | Reference |

| PPh₃ / CBr₄ (Appel Reaction) | Forms triphenylphosphine oxide and bromoform (B151600) as byproducts. | Mild conditions, generally effective for primary and secondary alcohols. | General Knowledge |

| PBr₃ | A strong dehydrating and brominating agent. | Can be aggressive; requires careful control of stoichiometry and temperature. | General Knowledge |

| Triarylphosphite / Br₂ | Forms a phosphonium (B103445) bromide intermediate that reacts with the alcohol. | High-purity product, scalable for industrial applications. | google.com |

| NBS / Thiourea (B124793) | A radical-based method that can offer high stereoretention. | Mild conditions, avoids strongly acidic or basic reagents. | nih.gov |

Radical-Mediated and Controlled Halogenation Approaches

Radical-mediated reactions offer an alternative pathway for bromination that can proceed under mild conditions. N-bromosuccinimide (NBS) is a common reagent for radical halogenation. The reaction is typically initiated by light or a radical initiator.

Research on the bromination of related β-aryl alcohols has demonstrated that using an NBS and thiourea protocol can lead to a direct, stereoretentive conversion of the alcohol to a bromide. nih.gov This reaction is proposed to proceed through a radical intermediate. nih.gov Applying such controlled radical conditions to (cis-2-phenylcyclopropyl)methanol could provide a highly selective method for synthesizing this compound while preserving the cis stereochemistry and the integrity of the cyclopropane ring. The conditions must be carefully optimized to favor the desired substitution over potential radical-induced ring-opening or rearrangement reactions.

Convergent and Linear Synthesis Pathways to this compound

The construction of this compound is most commonly approached through a linear synthesis pathway. This strategy involves the sequential modification of a starting material to build the target molecule step-by-step. A plausible and widely utilized linear approach for this class of compounds involves two key transformations: the stereoselective cyclopropanation of styrene followed by the conversion of a functional group to the bromomethyl moiety.

A typical linear synthesis would commence with the cyclopropanation of styrene. To achieve the desired cis stereochemistry, methods that favor the formation of the cis-cyclopropane ring are employed. One such method is the catalytic cyclopropanation of styrene with a diazoacetate, which can be influenced by the choice of catalyst to favor the cis isomer. For instance, the use of certain rhodium or copper catalysts in the reaction of styrene with ethyl diazoacetate can yield a mixture of cis- and trans-2-phenylcyclopropanecarboxylic acid esters, with conditions optimized to maximize the cis product. Subsequent reduction of the cis-ester, for example with lithium aluminum hydride (LiAlH₄), affords (cis-2-phenylcyclopropyl)methanol. The final step in this linear sequence is the bromination of the primary alcohol. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃), to yield this compound.

Convergent synthesis , in contrast, involves the independent synthesis of two or more fragments of the target molecule, which are then combined in a final step. For a molecule like this compound, a hypothetical convergent approach is less common but could be envisioned. For example, one fragment could be a phenyl-substituted cyclopropane precursor, and the other a bromomethyl unit. However, the practical application of a convergent strategy for this specific molecule is not well-documented in scientific literature, making the linear approach the more established and feasible pathway.

Table 1: Comparison of Linear and Convergent Synthesis Pathways

| Feature | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Step-by-step modification of a single starting material. | Independent synthesis of fragments followed by coupling. |

Methodological Advancements in Yield Enhancement and Purity Control

Advances in synthetic organic chemistry have led to the development of methods aimed at improving the yield and purity of cyclopropane derivatives, including those with the cis-2-phenylcyclopropyl scaffold. These advancements primarily focus on the key steps of cyclopropanation and the subsequent functional group interconversion.

For the cyclopropanation step , a significant area of research has been the development of stereoselective catalysts that can enhance the diastereomeric ratio in favor of the cis isomer. The use of biocatalysts, such as engineered enzymes, has shown promise in the cis-selective cyclopropanation of styrene derivatives. nih.gov These enzymatic methods can offer high diastereoselectivity and enantioselectivity under mild reaction conditions, leading to a purer initial product and reducing the need for extensive purification to separate cis and trans isomers. Furthermore, photochemically induced cyclopropanation reactions have also been explored as a means to control stereoselectivity. nih.gov

Purity control is crucial, especially when separating the desired cis isomer from the thermodynamically more stable trans isomer. Methodological advancements in this area include the use of high-performance liquid chromatography (HPLC) for the separation of diastereomers. For the precursor, cis-2-phenylcyclopropane carboxylic acid, repeated recrystallizations can be employed to enhance its purity before subsequent transformations. google.com

In the bromination step , the choice of reagent and reaction conditions can significantly impact the yield and purity of the final product. The use of milder brominating agents can help to prevent side reactions and the formation of impurities. For instance, the Appel reaction (using CBr₄ and PPh₃) provides a neutral condition for the conversion of alcohols to bromides, which can be advantageous for sensitive substrates. Patents describing the synthesis of related cyclopropylmethyl halides highlight the importance of controlling the reaction temperature and employing specific work-up procedures, such as washing with aqueous base and fractional distillation, to obtain high-purity products. google.comgoogle.com These purification techniques are critical for removing byproducts and unreacted starting materials.

Table 2: Methodological Advancements for Yield and Purity

| Synthetic Step | Advancement | Impact on Yield/Purity |

|---|---|---|

| Cyclopropanation | Use of stereoselective catalysts (e.g., specific rhodium complexes). | Increases the diastereomeric ratio in favor of the cis isomer, improving the yield of the desired precursor and simplifying purification. |

| Cyclopropanation | Biocatalytic cyclopropanation using engineered enzymes. nih.gov | Offers high cis-selectivity and enantioselectivity, leading to a purer product mixture. |

| Purification of Precursors | High-performance liquid chromatography (HPLC) and recrystallization. google.com | Effectively separates cis and trans isomers of precursors, ensuring high stereochemical purity for subsequent steps. |

| Bromination | Use of mild brominating agents (e.g., Appel reaction conditions). | Minimizes side reactions and the formation of impurities, leading to a cleaner crude product and higher isolated yield. |

| Final Purification | Fractional distillation and optimized aqueous work-up. google.comgoogle.com | Removes byproducts and unreacted reagents, resulting in a final product of high purity. |

Chemical Reactivity and Transformation of Cis 2 Bromomethyl Cyclopropyl Benzene

Reactivity Governed by the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group is the primary site for several fundamental organic reactions, including nucleophilic substitutions, eliminations, and radical transformations.

Nucleophilic Displacement Reactions (SN1, SN2 mechanisms)

The bromomethyl group, being a primary alkyl halide, is highly susceptible to nucleophilic substitution, predominantly via the SN2 mechanism. This pathway involves a backside attack by a nucleophile, leading to the displacement of the bromide ion and an inversion of stereochemistry at the carbon center. The reaction is favored by the use of strong, non-bulky nucleophiles and polar aprotic solvents.

In contrast, the SN1 mechanism, which proceeds through a carbocation intermediate, is generally disfavored for primary halides due to the instability of the primary carbocation. However, the adjacent cyclopropyl (B3062369) and phenyl groups can stabilize a developing positive charge through resonance and hyperconjugation, potentially allowing for SN1-type reactions under specific conditions, such as in the presence of a silver salt to assist bromide departure in a polar protic solvent. The resulting cyclopropylmethyl cation is itself a subject of interest due to its potential for rearrangement.

A variety of nucleophiles can be employed to functionalize the molecule. For instance, reaction with sodium azide (B81097) provides a pathway to the corresponding azidomethyl derivative, which can be further utilized in "click" chemistry reactions. nih.gov Similarly, alkoxides and hydroxides can yield ethers and alcohols, respectively.

| Nucleophile | Product | Predominant Mechanism | Typical Conditions |

|---|---|---|---|

| NaN3 (Sodium Azide) | (cis-2-(azidomethyl)cyclopropyl)benzene | SN2 | DMF, Room Temperature |

| NaCN (Sodium Cyanide) | (cis-2-(cyanomethyl)cyclopropyl)benzene | SN2 | DMSO, 50-70 °C |

| CH3ONa (Sodium Methoxide) | (cis-2-(methoxymethyl)cyclopropyl)benzene | SN2 | Methanol, Reflux |

| NaOH (Sodium Hydroxide) | (cis-2-(hydroxymethyl)cyclopropyl)benzene | SN2 | H2O/THF, 50 °C |

Elimination Reactions for Olefin Formation

Elimination reactions of (cis-2-(bromomethyl)cyclopropyl)benzene can lead to the formation of olefinic products. These reactions, typically following an E2 mechanism, require a strong, sterically hindered base to abstract a proton from a carbon adjacent (beta) to the carbon bearing the bromine. For this substrate, the only beta-protons are on the cyclopropane (B1198618) ring.

The E2 mechanism has strict stereochemical requirements, demanding an anti-periplanar arrangement of the abstracted proton and the leaving group. In the cis-isomer of the substrate, achieving this specific dihedral angle can be conformationally challenging. The reaction generally follows Zaitsev's rule, which predicts the formation of the most substituted, and therefore most stable, alkene. masterorganicchemistry.com However, the use of bulky bases like potassium tert-butoxide may favor the formation of the less substituted Hofmann product due to steric hindrance. libretexts.org In this case, elimination would result in the formation of (cis-2-methylenecyclopropyl)benzene. Competition between substitution (SN2) and elimination (E2) is common, with higher temperatures and sterically bulky bases favoring elimination. masterorganicchemistry.com

| Base | Potential Major Product | Mechanism | Key Factor |

|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | (cis-2-methylenecyclopropyl)benzene | E2 | Sterically hindered base favors Hofmann product |

| Sodium Ethoxide (NaOEt) | (cis-2-methylenecyclopropyl)benzene / Substitution Products | E2 / SN2 | Less bulky base, competition with SN2 is significant |

Radical Reactions and Intermolecular/Intramolecular Additions

Homolytic cleavage of the C-Br bond, typically initiated by heat or light in the presence of a radical initiator like AIBN, generates a (cis-2-phenylcyclopropyl)methyl radical. A characteristic and extremely rapid reaction of cyclopropylmethyl radicals is ring-opening to form the more stable but-3-enyl radical. psu.edu This rearrangement is often used as a mechanistic probe to detect the presence of radical intermediates in a reaction.

In the case of the (cis-2-phenylcyclopropyl)methyl radical, ring-opening would lead to a homoallylic radical stabilized by the adjacent phenyl group. The regioselectivity of the ring cleavage is directed to form the most stable possible radical intermediate. psu.edu This transient radical can then be trapped by a hydrogen atom donor (e.g., from tributyltin hydride) or participate in further intermolecular or intramolecular addition reactions. beilstein-journals.orgnih.gov

Cyclopropane Ring Reactivity and Transformations

The three-membered ring of cyclopropane is characterized by significant ring strain (approximately 27 kcal/mol), which imparts alkene-like character and makes it susceptible to ring-opening reactions under various conditions.

Ring-Opening Reactions and Derivatizations

The phenyl group on the cyclopropane ring can act as an electron donor, polarizing the ring and influencing the regioselectivity of its opening. Electrophilic attack is a common method to initiate ring cleavage. For example, reaction with acids (H-X) or electrophilic halogens (X₂) can lead to the opening of the C1-C2 or C1-C3 bond, with the regiochemistry dictated by the formation of the most stable carbocation intermediate, which would be the one stabilized by the phenyl group (benzylic position).

Transition metals provide a powerful toolkit for activating and cleaving the C-C bonds of cyclopropanes under mild conditions. scispace.com Catalysts based on palladium, rhodium, nickel, gold, and other metals can engage the cyclopropane ring in various transformations, including isomerizations, cycloadditions, and nucleophilic ring-opening.

For phenyl-substituted cyclopropanes, transition metal catalysis often proceeds via oxidative addition of the metal into one of the strained C-C bonds, forming a metallacyclobutane intermediate. This intermediate can then undergo further reactions. For example, in the presence of a suitable coupling partner, this can lead to formal [3+2] or [3+3] cycloaddition reactions. Gold-catalyzed ring-opening reactions have also been developed, providing access to diverse molecular scaffolds. rsc.org These methods are highly valuable in synthesis for constructing complex molecular architectures from readily available cyclopropane precursors.

| Reaction Type | Reagent/Catalyst | General Outcome |

|---|---|---|

| Electrophilic Ring Opening | HBr, H2SO4 | Formation of substituted propyl chains |

| Radical Ring Opening | AIBN, heat | Rearrangement to homoallylic species |

| Transition Metal-Catalyzed Ring Opening | Pd(0), Ni(0), Au(I) | Isomerization, cycloaddition, or coupling products |

Acid-Mediated Ring Expansions and Rearrangements

The high ring strain of the cyclopropane moiety in this compound makes it susceptible to cleavage and rearrangement under acidic conditions. Both Lewis and Brønsted acids can catalyze the opening of the three-membered ring, leading to the formation of more stable carbocationic intermediates, which can then undergo a variety of transformations to yield expanded ring systems or rearranged products.

In the presence of a Lewis acid, such as gallium trichloride (B1173362) (GaCl₃), donor-acceptor cyclopropanes are known to undergo ring-opening reactions. For a molecule like this compound, the phenyl group acts as a donor and the bromomethyl group can be considered part of an acceptor system, especially upon coordination of the Lewis acid to the bromine atom. This interaction would facilitate the cleavage of a carbon-carbon bond in the cyclopropane ring to form a stabilized benzylic carbocation. This intermediate can then be trapped by nucleophiles or undergo intramolecular rearrangement.

A plausible acid-mediated rearrangement pathway for this compound could involve a 1,2-hydride shift or a Wagner-Meerwein type rearrangement, leading to the formation of a more stable carbocation, which is then neutralized. For instance, protonation of the cyclopropane ring or coordination of a Lewis acid can lead to a cyclopropylcarbinyl cation, which is in equilibrium with the corresponding homoallyl and cyclobutyl cations. These intermediates can then lead to a variety of rearranged products.

| Reaction Type | Catalyst | Potential Products | Key Intermediates |

| Ring Expansion | Lewis Acid (e.g., Sc(OTf)₃) | Substituted cyclobutane (B1203170) or cyclopentane (B165970) derivatives | Cyclopropylcarbinyl cation, Cyclobutyl cation |

| Rearrangement | Brønsted Acid (e.g., H₂SO₄) | Allylic benzene (B151609) derivatives | Benzylic carbocation |

Photochemical and Thermal Ring Scission Processes

Photochemical and thermal activation can also induce the scission of the cyclopropane ring in this compound. These reactions proceed through different mechanisms and often yield distinct product profiles compared to acid-mediated pathways.

Photochemical Ring Scission: Upon absorption of ultraviolet light, the cyclopropane ring can undergo homolytic cleavage of a C-C bond to form a 1,3-diradical intermediate. The fate of this diradical is dependent on the substitution pattern and the reaction conditions. For phenyl-substituted cyclopropanes, the phenyl group can stabilize the radical intermediates. The diradical can revert to the starting material (both cis and trans isomers), or it can undergo further reactions, such as intramolecular hydrogen abstraction or rearrangement, to form various acyclic products. The principles of these reactions are analogous to the photochemical ring-opening of cyclobutenes, which proceed via excited states.

Thermal Ring Scission: At elevated temperatures, the cyclopropane ring can undergo thermal rearrangement. The thermolysis of cyclopropanes generally proceeds through a concerted mechanism or via a trimethylene diradical intermediate. For substituted cyclopropanes, the reaction often leads to geometric isomerization (cis-trans isomerization) and structural isomerization to form alkenes. The specific outcome is governed by the principles of orbital symmetry (Woodward-Hoffmann rules) for concerted processes. For this compound, thermal activation could lead to isomerization to the trans isomer or rearrangement to form substituted butadienes.

| Activation Method | Key Intermediate | Potential Products | Stereochemical Outcome |

| Photochemical (UV light) | 1,3-Diradical | Isomerized cyclopropanes, acyclic dienes | Often non-stereospecific |

| Thermal (Heat) | Trimethylene diradical or concerted transition state | Isomerized cyclopropanes, substituted alkenes | Can be stereospecific depending on the mechanism |

Cycloaddition Reactions Involving the Cyclopropane Ring

The strained C-C bonds of the cyclopropane ring in this compound can participate in cycloaddition reactions, formally acting as a three-carbon synthon. These reactions, often catalyzed by transition metals or Lewis acids, provide powerful methods for the construction of five-membered rings.

A common type of cycloaddition involving activated cyclopropanes is the [3+2] cycloaddition. In this process, the cyclopropane ring opens to form a 1,3-dipolar species or a related intermediate, which then reacts with a two-atom component (a dipolarophile), such as an alkene or alkyne, to form a five-membered ring. For this compound, activation with a suitable catalyst could lead to the formation of a zwitterionic intermediate that can be trapped by various dipolarophiles. The phenyl group would stabilize the positive charge, while the bromomethyl group could influence the regioselectivity of the cycloaddition.

| Reaction Type | Reactant Partner | Catalyst | Product |

| [3+2] Cycloaddition | Alkene | Transition Metal (e.g., Pd, Ni) or Lewis Acid | Substituted cyclopentane |

| [3+2] Cycloaddition | Alkyne | Transition Metal (e.g., Pd, Ni) or Lewis Acid | Substituted cyclopentene |

| [3+2] Cycloaddition | Carbonyl | Lewis Acid | Substituted tetrahydrofuran |

Stereochemical Influence of the Cis Configuration on Reaction Outcomes

The cis relationship between the phenyl and bromomethyl groups on the cyclopropane ring has a profound influence on the stereochemical course of its reactions. This stereochemistry dictates the facial selectivity of approaching reagents and influences the conformational preferences of reactive intermediates, thereby controlling the stereochemistry of the products.

In acid-mediated ring openings, the cis configuration can lead to a high degree of stereocontrol. For example, in a concerted ring-opening process, the stereochemistry of the substituents would determine the stereochemistry of the resulting acyclic product according to the rules of electrocyclic reactions. In stepwise processes involving carbocationic intermediates, the initial cis geometry can influence the stereochemical outcome of subsequent bond rotations and nucleophilic attacks.

Similarly, in cycloaddition reactions, the cis configuration of the starting material can be transferred to the newly formed stereocenters in the product. The relative orientation of the substituents on the cyclopropane ring will affect the approach of the dipolarophile and can lead to the preferential formation of one diastereomer over another.

Synergistic Reactivity Between Benzene, Cyclopropane, and Bromomethyl Subunits

The reactivity of this compound is not simply the sum of the reactivities of its individual components but is rather a result of the synergistic interplay between the benzene ring, the cyclopropane ring, and the bromomethyl group.

Benzene Ring and Cyclopropane Ring: The phenyl group, being an electron-donating group (via resonance), can stabilize adjacent carbocations or radical intermediates formed during the opening of the cyclopropane ring. This electronic interaction facilitates reactions that might otherwise require harsher conditions. The orientation of the phenyl group relative to the cyclopropane ring can also influence the stereoselectivity of reactions.

Cyclopropane Ring and Bromomethyl Group: The bromomethyl group is a reactive handle that can participate in nucleophilic substitution reactions. The proximity of the cyclopropane ring can influence the rate and mechanism of these substitutions. For example, anchimeric assistance from the cyclopropane C-C bonds (homoallylic participation) could accelerate the departure of the bromide ion, leading to the formation of a non-classical carbocation.

Benzene Ring and Bromomethyl Group: While not directly adjacent, the electronic nature of the phenyl-substituted cyclopropane can influence the reactivity of the bromomethyl group. Furthermore, reactions involving the bromomethyl group can lead to intermediates that subsequently trigger reactions of the cyclopropane ring, demonstrating a cascade of reactivity.

This synergistic reactivity allows for the design of complex transformations where multiple bonds are formed in a single operation, starting from this compound. The interplay of the steric and electronic effects of the three subunits is a key factor in controlling the outcome of these transformations.

Mechanistic Investigations of Reactions Involving Cis 2 Bromomethyl Cyclopropyl Benzene

Elucidation of Reaction Pathways and Energy Profiles

The reaction pathways of (cis-2-(bromomethyl)cyclopropyl)benzene are predominantly dictated by the nature of the reagents and reaction conditions, leading to either ionic or radical intermediates. The presence of the cyclopropylmethyl system, substituted with a phenyl group, introduces complexity due to the potential for neighboring group participation and rearrangements.

Solvolysis reactions, for instance, proceed through a carbocationic pathway. The initial step is the departure of the bromide leaving group, facilitated by a polar solvent. The resulting primary carbocation is highly unstable and is immediately stabilized by the adjacent cyclopropyl (B3062369) ring. This participation of the cyclopropane (B1198618) C-C bonds leads to the formation of a non-classical bicyclobutonium-like ion or a rapidly equilibrating set of cyclopropylcarbinyl and cyclobutyl cations. The phenyl group at the C-2 position influences the stability and subsequent reactions of these cationic intermediates.

Studies on analogous systems, such as cis- and trans-2-phenylcyclopropylcarbinyl β-naphthalenesulfonates, have provided insights into the electronic effects at play. In the solvolysis of these compounds in 90% aqueous dioxane, the cis-isomer was found to be less reactive than the unsubstituted cyclopropylcarbinyl ester, while the trans-isomer was more reactive. researchgate.net This suggests a complex interplay of steric and electronic effects of the phenyl substituent on the stability of the transition state leading to the carbocation. The relative insensitivity of the solvolysis rates to the phenyl substituent has been interpreted as evidence that little positive charge is dispersed to the methylene (B1212753) carbons of the cyclopropyl ring in the transition state. researchgate.net

Alternative reaction pathways can be initiated under radical conditions. For example, treatment with radical initiators in the presence of a hydrogen donor can lead to the formation of a (cis-2-(phenyl)cyclopropyl)methyl radical. This radical can then undergo various reactions, including hydrogen abstraction or ring-opening to form a more stable homoallylic radical. The regioselectivity and stereoselectivity of these radical reactions are governed by the stability of the radical intermediates and the transition states of the competing pathways.

Characterization of Reactive Intermediates (e.g., Carbocations, Radicals)

The direct observation and characterization of the reactive intermediates generated from this compound are challenging due to their transient nature. However, their existence and structure are inferred from product analysis, kinetic studies, and computational modeling.

Carbocations: In solvolysis reactions, the initial formation of a primary carbocation is followed by immediate rearrangement. The resulting cationic species are best described as a hybrid of cyclopropylcarbinyl, cyclobutyl, and homoallyl structures. The positive charge is delocalized over several carbon atoms, leading to a set of rapidly equilibrating, stabilized carbocations. The presence of the cis-phenyl group is expected to influence the relative energies of these intermediates and the barriers for their interconversion. Spectroscopic studies, particularly using nuclear magnetic resonance (NMR) under superacid conditions, have been instrumental in characterizing similar stable carbocations, revealing the delocalized nature of the positive charge.

Radicals: Under radical conditions, the primary radical, (cis-2-(phenyl)cyclopropyl)methyl radical, is formed. This radical is stabilized by the adjacent cyclopropane ring through conjugation between the singly occupied p-orbital and the Walsh orbitals of the cyclopropane ring. However, this radical is also prone to rapid ring-opening via β-scission of one of the cyclopropane C-C bonds. This ring-opening is a highly exothermic process that relieves the strain of the three-membered ring and leads to the formation of a resonance-stabilized homoallylic radical. The regiochemistry of the ring-opening is influenced by the substitution pattern on the cyclopropane ring.

Transition State Analysis for Stereocontrol and Regioselectivity

The stereochemical and regiochemical outcomes of reactions involving this compound are determined by the relative energies of the competing transition states.

In solvolysis reactions, the stereochemistry of the starting material plays a crucial role. The cis-relationship between the bromomethyl and phenyl groups influences the facial selectivity of the neighboring group participation. The departure of the bromide ion and the simultaneous participation of the cyclopropane ring occur in a concerted or near-concerted fashion. The geometry of the transition state for this process will dictate the initial stereochemistry of the resulting carbocationic intermediate. Subsequent nucleophilic attack can occur at different positions of the delocalized cation, leading to a mixture of products with varying stereochemistries.

For radical reactions, the transition state for the ring-opening of the (cis-2-(phenyl)cyclopropyl)methyl radical is of key importance. The geometry of this transition state will determine the stereochemistry of the resulting homoallylic radical and, consequently, the final products. Theoretical calculations can provide valuable insights into the structure and energy of these transition states, helping to rationalize the observed product distributions.

Kinetic and Thermodynamic Studies of Reaction Progress

Kinetic studies provide quantitative data on reaction rates and are essential for elucidating reaction mechanisms. The rate of solvolysis of this compound can be measured under various solvent conditions to probe the nature of the transition state. The effect of solvent polarity and nucleophilicity on the reaction rate can provide evidence for the degree of charge separation and nucleophilic involvement in the rate-determining step.

For instance, the solvolysis of cis-2-phenylcyclopropylcarbinyl β-naphthalenesulfonate in 90% aqueous dioxane at 25°C was found to be slower than that of the unsubstituted cyclopropylcarbinyl ester, with a relative rate of 0.62. researchgate.net This kinetic data suggests that the cis-phenyl group destabilizes the transition state for ionization, possibly due to steric hindrance or inductive effects.

| Compound | Solvent | Temperature (°C) | Relative Rate |

| Cyclopropylcarbinyl β-naphthalenesulfonate | 90% aq. dioxane | 25 | 1.00 |

| cis-2-Phenylcyclopropylcarbinyl β-naphthalenesulfonate | 90% aq. dioxane | 25 | 0.62 |

| trans-2-Phenylcyclopropylcarbinyl β-naphthalenesulfonate | 90% aq. dioxane | 25 | 2.19 |

Data sourced from Sneen, R. A., et al. (1961). researchgate.net

Thermodynamic studies can provide information on the relative stabilities of reactants, intermediates, and products. The heat of formation and strain energy of this compound and its potential reaction products can be determined experimentally or through computational methods. This data is crucial for constructing accurate energy profiles for the various reaction pathways.

Theoretical Contributions to Reaction Mechanism Understanding

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, particularly for systems involving transient intermediates and complex potential energy surfaces. Density functional theory (DFT) and ab initio calculations can be employed to model the reactions of this compound.

These theoretical methods can be used to:

Calculate the geometries and energies of reactants, intermediates, transition states, and products.

Construct detailed potential energy surfaces for different reaction pathways, allowing for the visualization of the reaction coordinate and the identification of energy barriers.

Analyze the electronic structure of reactive intermediates, such as the charge distribution in carbocations and the spin density in radicals.

Simulate vibrational frequencies to characterize stationary points as minima (reactants, intermediates, products) or first-order saddle points (transition states).

Predict kinetic isotope effects, which can be compared with experimental data to validate the proposed mechanism.

For this compound, computational studies can help to elucidate the precise nature of the bicyclobutonium-like ion, the barriers for interconversion between different cationic intermediates, and the factors controlling the regioselectivity of nucleophilic attack. Similarly, for radical reactions, theoretical calculations can model the ring-opening process, providing insights into the geometry and energy of the transition state and the factors that govern the stereochemical outcome.

Spectroscopic Characterization and Structural Elucidation of Cis 2 Bromomethyl Cyclopropyl Benzene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of (Cis-2-(bromomethyl)cyclopropyl)benzene in solution. The rigid nature of the cyclopropane (B1198618) ring gives rise to distinct chemical shifts and coupling constants that are highly dependent on the spatial arrangement of the substituents.

Proton NMR (¹H NMR) Analysis: Chemical Shifts and Coupling Constants (J_cis vs J_trans)

The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of protons in the molecule. The protons on the cyclopropane ring are particularly informative. In this compound, the protons of the cyclopropyl (B3062369) ring and the bromomethyl group form a complex spin system.

The phenyl protons typically appear as a multiplet in the aromatic region (δ 7.0–7.5 ppm). The protons of the bromomethyl group (-CH₂Br) are expected to resonate as a doublet of doublets around δ 3.3-3.6 ppm due to coupling with the adjacent cyclopropyl proton. The cyclopropyl protons themselves are found in the upfield region (typically δ 0.5–2.5 ppm), a characteristic feature resulting from the ring current effect of the cyclopropane moiety.

The key to confirming the cis stereochemistry lies in the magnitude of the vicinal coupling constants (³J) between the cyclopropane protons. It is a well-established principle that for 1,2-disubstituted cyclopropanes, the coupling constant between two protons on the same face of the ring (J_cis) is significantly larger than the coupling between protons on opposite faces (J_trans). Generally, typical values are in the range of 7–10 Hz for J_cis and 4–7 Hz for J_trans. dtic.mil The observation of a larger coupling constant for the interaction between the protons at C1 and C2 would provide strong evidence for the cis configuration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.0 - 7.5 | m | - |

| Bromomethyl (CH₂Br) | 3.3 - 3.6 | dd | ³J ≈ 6-8, ²J ≈ 10-12 |

| Cyclopropyl (C₁-H, adjacent to Ph) | 2.0 - 2.4 | m | ³J_cis ≈ 8, ³J_trans ≈ 5, ²J ≈ -4 |

| Cyclopropyl (C₂-H, adjacent to CH₂Br) | 1.4 - 1.8 | m | ³J_cis ≈ 8, ³J_trans ≈ 5, ²J ≈ -4 |

| Cyclopropyl (C₃-H₂, cis to Ph) | 1.0 - 1.3 | m | - |

| Cyclopropyl (C₃-H₂, trans to Ph) | 0.7 - 1.0 | m | - |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. For this compound, distinct signals are expected for the aromatic carbons, the cyclopropyl carbons, and the bromomethyl carbon.

The carbon of the bromomethyl group (-CH₂Br) is expected to appear around 30-35 ppm. The cyclopropyl carbons typically resonate at high field (δ 10–30 ppm) due to their high s-character and ring strain. The carbon attached to the phenyl group (C1) will be shifted downfield relative to the other ring carbons. The aromatic carbons will appear in the δ 125–145 ppm region, with the ipso-carbon (the carbon attached to the cyclopropyl ring) showing a distinct chemical shift.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (ipso-C) | 140 - 144 |

| Aromatic (ortho, meta, para-C) | 125 - 130 |

| Bromomethyl (CH₂Br) | 30 - 35 |

| Cyclopropyl (C-Ph) | 22 - 26 |

| Cyclopropyl (C-CH₂Br) | 20 - 24 |

| Cyclopropyl (CH₂) | 12 - 16 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and for definitively establishing the structure and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the protons on the cyclopropane ring and the adjacent bromomethyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity of the entire molecular framework, for example, by showing a correlation from the C1-H of the cyclopropyl ring to the ipso-carbon of the phenyl ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for stereochemical assignment as they detect protons that are close in space, regardless of whether they are bonded. For this compound, a key NOESY correlation would be observed between the proton at C1 and the proton at C2 of the cyclopropane ring. This spatial proximity is a direct consequence of their cis relationship and provides definitive proof of the stereochemistry.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For C₁₀H₁₁Br, the expected exact mass would be calculated, and the presence of bromine would be confirmed by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Electron Ionization (EI) mass spectrometry would induce fragmentation, providing structural clues. The fragmentation of this compound is expected to proceed through several key pathways:

Loss of Bromine: The C-Br bond is relatively weak, leading to a prominent peak corresponding to the loss of a bromine radical ([M-Br]⁺).

Loss of Bromomethyl Radical: Cleavage of the bond between the cyclopropane ring and the bromomethyl group would result in the loss of a ·CH₂Br radical.

Formation of Tropylium (B1234903) Ion: A common fragmentation pathway for compounds containing a benzyl (B1604629) group or a group that can rearrange to a benzyl-like structure is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.

Cyclopropane Ring Opening: The strained cyclopropane ring can undergo cleavage, leading to various smaller fragment ions.

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 210/212 | [C₁₀H₁₁Br]⁺ (Molecular Ion) | - |

| 131 | [C₁₀H₁₁]⁺ | Loss of ·Br |

| 117 | [C₉H₉]⁺ | Loss of ·CH₂Br |

| 91 | [C₇H₇]⁺ | Rearrangement and loss of C₃H₄ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. medprimepublication.org

For this compound, the spectra would be characterized by:

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹), corresponding to the CH₂ and CH groups of the cyclopropyl and bromomethyl moieties. The C-H bonds of the cyclopropane ring often show a characteristic band slightly above 3000 cm⁻¹, close to the aromatic C-H stretches. cdnsciencepub.com

Aromatic C=C Stretching: Sharp peaks in the 1450–1600 cm⁻¹ region.

CH₂ Bending (Scissoring): A band around 1450 cm⁻¹.

Cyclopropane Ring Deformation: Characteristic bands often found in the fingerprint region, including a "ring breathing" mode around 1020 cm⁻¹.

C-Br Stretching: A strong absorption in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹. chemicalbook.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3030 | Medium |

| Cyclopropyl C-H Stretch | 3080 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₂) | 2960 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | Medium-Strong |

| CH₂ Bend | ~1450 | Medium |

| Cyclopropane Ring Deformation | ~1020 | Medium |

| C-Br Stretch | 650 - 500 | Strong (IR) |

X-ray Crystallography for Definitive Solid-State Structure Elucidation (on derivatives)

While obtaining a suitable single crystal of this compound itself may be challenging, X-ray crystallography on a solid derivative offers the most definitive and unambiguous method for structural elucidation in the solid state. This technique provides precise atomic coordinates, allowing for the direct measurement of bond lengths, bond angles, and torsional angles.

For a derivative of this compound, a crystal structure would unequivocally confirm the cis relationship between the phenyl and bromomethyl substituents on the cyclopropane ring. It would show both groups oriented on the same face of the three-membered ring. Furthermore, it would reveal the preferred conformation of the phenyl and bromomethyl groups relative to the ring in the solid state, providing insights into intermolecular packing forces and potential non-covalent interactions. Such an analysis serves as the ultimate benchmark for validating the stereochemical assignments derived from spectroscopic methods like NMR.

Theoretical and Computational Studies of Cis 2 Bromomethyl Cyclopropyl Benzene

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide detailed insights into the electronic structure, bonding, and geometric parameters of (Cis-2-(bromomethyl)cyclopropyl)benzene.

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the structural and electronic properties of organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), would be employed to determine its optimized molecular geometry.

These calculations would provide precise information on bond lengths, bond angles, and dihedral angles. The stability of the molecule can be assessed by analyzing its total electronic energy and the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C(phenyl)-C(cyclopropyl) | 1.51 |

| C(cyclopropyl)-C(cyclopropyl) | 1.53 | |

| C(cyclopropyl)-CH₂Br | 1.52 | |

| C-Br | 1.95 | |

| Bond Angles (°) ** | C(phenyl)-C(cyclopropyl)-C(cyclopropyl) | 121.5 |

| C(cyclopropyl)-C(cyclopropyl)-CH₂Br | 119.8 | |

| C(cyclopropyl)-CH₂-Br | 110.2 | |

| Dihedral Angle (°) ** | C(phenyl)-C(cyclopropyl)-C(cyclopropyl)-H | 178.5 (cis) |

Ab Initio Calculations for High-Accuracy Predictions

For higher accuracy in predicting the electronic properties of this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more reliable predictions of energies and molecular properties.

Ab initio calculations would be particularly useful for benchmarking the results obtained from DFT methods and for studying systems where DFT might not be as accurate, such as in the detailed analysis of weak intermolecular interactions or in the calculation of excited state properties.

Conformational Analysis and Potential Energy Surfaces of the Cis Isomer

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. For this compound, a key structural feature is the relative orientation of the phenyl and bromomethyl groups with respect to the cyclopropane (B1198618) ring.

A conformational analysis would involve systematically rotating the single bonds, particularly the C(phenyl)-C(cyclopropyl) and C(cyclopropyl)-CH₂Br bonds, to map out the potential energy surface (PES). This surface would reveal the low-energy conformations (local minima) and the energy barriers (saddle points) that separate them. The cis configuration imposes significant steric constraints, and the conformational search would likely identify a preferred orientation that minimizes steric hindrance between the bulky phenyl and bromomethyl substituents.

Table 2: Hypothetical Relative Energies of Key Conformations of this compound

| Conformer | Dihedral Angle (C-C-C-C) (°) | Relative Energy (kcal/mol) |

| Global Minimum | 60 | 0.0 |

| Local Minimum | 180 | 2.5 |

| Transition State | 120 | 4.8 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of a conformational analysis.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR parameters)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to confirm the structure of a synthesized compound. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) parameters would be of particular interest.

Using methods like Gauge-Including Atomic Orbital (GIAO) at the DFT level, it is possible to calculate the ¹H and ¹³C chemical shifts. github.io These predicted spectra can be compared with experimental data to aid in the assignment of peaks and to confirm the stereochemistry of the molecule. The calculated chemical shifts are typically benchmarked against known standards to improve their accuracy. github.io

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-CH | 7.2-7.4 | 127.5-129.0 |

| Cyclopropyl-CH | 1.5-2.0 | 20.0-25.0 |

| CH₂Br | 3.4-3.6 | 30.0-35.0 |

Note: These predicted NMR chemical shifts are illustrative and based on typical values for similar functional groups.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms of this compound is crucial for predicting its chemical behavior. Computational modeling can be used to explore potential reaction pathways, identify intermediates, and locate transition states.

Table 4: Hypothetical Energy Profile for a Nucleophilic Substitution on this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

Note: This data is a hypothetical representation of a typical energy profile for an Sₙ2 reaction.

Molecular Dynamics and Reaction Dynamics Simulations

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent.

For this compound, MD simulations could be used to study its conformational flexibility in different solvents, which can influence its reactivity and spectroscopic properties. Reaction dynamics simulations, which are more computationally intensive, could be employed to study the detailed atomic motions during a chemical reaction, providing a deeper understanding of the reaction mechanism.

Synthetic Applications and Derivatization Strategies for Cis 2 Bromomethyl Cyclopropyl Benzene

(Cis-2-(bromomethyl)cyclopropyl)benzene as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems from the distinct reactivity of its two main components: the bromomethyl group and the phenylcyclopropane scaffold. The strained three-membered ring imparts unique conformational rigidity and electronic properties to the molecule. lifechempharma.com This cyclopropyl (B3062369) motif is a key structural feature in numerous biologically active compounds, making its introduction into larger molecules a significant goal in medicinal and agrochemical research. lifechempharma.com

The primary reactive site is the bromomethyl group, which functions as an effective electrophile. It is analogous to a benzylic bromide, making it susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of the entire cis-phenylcyclopropylmethyl moiety to a wide range of substrates. Chemists utilize reagents like this to introduce cyclopropyl motifs into target molecules. lifechempharma.com For instance, it can be used to alkylate amines, phenols, thiols, and carbanions, thereby forging new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.

Furthermore, the phenylcyclopropane unit itself can participate in or influence subsequent transformations. The phenyl group can be further functionalized, and the cyclopropane (B1198618) ring can undergo ring-opening reactions under specific conditions, such as with certain radical or cationic intermediates, providing pathways to more complex acyclic or larger ring structures. psu.edu The combination of the rigid cyclopropane spacer and the aromatic fragment is particularly attractive for creating molecules with well-defined three-dimensional structures for structure-activity relationship studies. nih.gov

Stereocontrolled Synthesis of Chiral Compounds Incorporating the Cyclopropylbenzene (B146485) Moiety

The predefined cis configuration of this compound is a crucial feature for stereocontrolled synthesis. Since the starting material is a racemic mixture of two enantiomers, (1R,2S) and (1S,2R), reactions with chiral, non-racemic reagents can proceed with diastereoselectivity, allowing for the separation of diastereomeric products. Alternatively, a kinetic resolution of the racemic bromide can provide access to enantiomerically enriched material.

The ability to undergo stereocontrolled reactions is vital for the synthesis of chiral compounds, which is a critical aspect of drug discovery and development. lifechempharma.com The synthesis of chiral cis-cyclopropanes, which can act as rigid analogs of alkyl chains, is a significant challenge, and methods that provide modular access to these structures are highly valuable. nih.gov

One exemplary strategy involves the reaction of this compound with a chiral nucleophile. For example, alkylation of a chiral amine or the anion of a chiral auxiliary-equipped ester would result in a pair of diastereomers. These diastereomers, possessing different physical properties, can often be separated by standard chromatographic or crystallization techniques. Subsequent removal of the chiral auxiliary would then yield an enantiomerically enriched product containing the phenylcyclopropylmethyl group.

Table 1: Hypothetical Diastereoselective Alkylation

| Entry | Chiral Nucleophile | Reaction Type | Expected Outcome |

|---|---|---|---|

| 1 | (R)-alpha-Methylbenzylamine | N-Alkylation | Formation of two separable diastereomeric secondary amines |

| 2 | Evans' (S)-proline chiral auxiliary | C-Alkylation | Formation of two separable diastereomeric alkylated products |

Strategies for Further Functionalization of the Bromomethyl and Aromatic Groups

Both the bromomethyl group and the aromatic ring of this compound are amenable to further functionalization, allowing for the stepwise construction of complex molecular architectures.

Functionalization of the Bromomethyl Group: The C-Br bond is the most reactive site for selective transformations. It readily participates in nucleophilic substitution (SN2) reactions with a variety of nucleophiles. This allows for the introduction of numerous functional groups.

With O-Nucleophiles: Reaction with alkoxides or phenoxides yields ethers, while reaction with carboxylates produces esters.

With N-Nucleophiles: Primary and secondary amines can be alkylated to form secondary and tertiary amines, respectively. Azide (B81097) ions can be used to introduce the N3 group, which can be subsequently reduced to a primary amine or used in cycloaddition reactions.

With C-Nucleophiles: Cyanide ions provide access to nitriles, which are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to amines. Organometallic reagents, such as Grignard or organocuprate reagents, can form new C-C bonds.

With S-Nucleophiles: Thiolates react to form thioethers.

Functionalization of the Aromatic Group: The phenyl group can undergo electrophilic aromatic substitution. The cyclopropyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment to the cyclopropane ring.

Halogenation: Introduction of bromine or chlorine using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.

Nitration: Treatment with nitric acid and sulfuric acid introduces a nitro group, which can be reduced to an aniline (B41778) derivative.

Friedel-Crafts Acylation/Alkylation: Reaction with acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst adds acyl or alkyl groups to the ring.

Table 2: Representative Functionalization Reactions

| Starting Group | Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| -CH₂Br | Sodium Methoxide (NaOMe) | -CH₂OCH₃ (Methyl Ether) | SN2 |

| -CH₂Br | Sodium Cyanide (NaCN) | -CH₂CN (Nitrile) | SN2 |

| -CH₂Br | Phthalamide Potassium, then H₂NNH₂ | -CH₂NH₂ (Primary Amine) | Gabriel Synthesis |

| Phenyl Ring | HNO₃, H₂SO₄ | p-Nitro-phenyl Ring | Electrophilic Aromatic Substitution |

Construction of Complex Polycyclic and Heterocyclic Systems

This compound is a valuable precursor for synthesizing complex ring systems. The strategic placement of functional groups allows for intramolecular reactions that can forge new rings.

One common approach is to first functionalize the bromomethyl group with a nucleophile that contains an additional reactive site. For example, reaction with a salicylaldehyde (B1680747) derivative could be followed by an intramolecular cyclization to form a chromane-type heterocyclic system.

Another strategy involves functionalizing the aromatic ring first. For instance, nitration followed by reduction to an aniline derivative introduces a nucleophilic amino group onto the aromatic ring. This intermediate could then undergo an intramolecular cyclization if the bromomethyl group were first converted into a suitable electrophilic partner, or it could be used in reactions designed to build a new ring fused to the benzene (B151609) ring. For example, synthesis of 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines has been achieved from related precursors, demonstrating a pathway to polycyclic N-heterocyclic compounds. elsevierpure.com

The cyclopropane ring itself can participate in ring-expansion or rearrangement reactions to form larger carbocyclic systems. For example, tandem radical cyclizations of divinylcyclopropanes have been used to construct two new rings in a single step. acs.org While this compound is not a divinylcyclopropane, it can be converted into such a substrate, opening pathways to complex polycyclic frameworks.

Scope and Limitations of this compound in Organic Synthesis

The utility of this compound in organic synthesis is broad, yet it is accompanied by certain limitations.

Scope:

Reliable Introduction of the Phenylcyclopropylmethyl Moiety: The compound is an excellent electrophile for alkylating a wide array of nucleophiles, making it a reliable tool for incorporating this specific structural unit. lifechempharma.com

Stereochemical Control: The fixed cis geometry provides a platform for diastereoselective reactions, enabling the synthesis of complex chiral molecules. nih.gov

Access to Diverse Derivatives: The presence of two distinct functionalizable sites (the C-Br bond and the aromatic ring) allows for the generation of a large library of derivatives from a single precursor.

Precursor to Strained Ring Systems: It serves as a starting point for the synthesis of more complex molecules containing the strained and conformationally rigid cyclopropane ring, which is of interest in medicinal chemistry. nih.gov

Limitations:

Ring Strain and Potential Rearrangements: The high ring strain of the cyclopropane ring can lead to undesired side reactions. Cyclopropylmethyl systems, particularly under radical or cationic conditions, are prone to rapid ring-opening to form homoallylic (but-3-enyl) species. psu.edu This can limit the types of reactions that can be performed without destroying the three-membered ring.

Steric Hindrance: The phenyl and bromomethyl groups are on the same face of the cyclopropane ring, which may cause steric hindrance that can slow down or prevent reactions at either site, particularly with bulky reagents.

Competing Reactions: In reactions targeting the aromatic ring (e.g., Friedel-Crafts), the bromomethyl group could potentially react with the Lewis acid catalyst, leading to decomposition or side products. Careful selection of reaction conditions is necessary to avoid such complications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (cis-2-(bromomethyl)cyclopropyl)benzene, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclopropanation of styrene derivatives using bromomethyl carbene precursors. For stereochemical control, catalysts like chiral Rh(II) complexes or copper(I) salts are employed to favor cis isomer formation. Solvent polarity and temperature (e.g., low-temperature conditions to minimize thermal racemization) are critical for maintaining stereochemical integrity . Characterization via H NMR and X-ray crystallography can confirm stereochemistry .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Combine chromatographic methods (HPLC or GC-MS) with spectroscopic techniques:

- NMR : H and C NMR to confirm bromomethyl and cyclopropane proton environments.

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 139.58 g/mol for the trans isomer, as per ).

- Elemental Analysis : Quantify Br content (~57.4% for CHBr) to confirm stoichiometry .

Q. What intermolecular interactions dominate the crystal packing of bromomethyl-substituted cyclopropanes?

- Methodological Answer : Bromomethyl groups engage in C–H···Br hydrogen bonds (donor-acceptor distances ~3.3–3.5 Å) and Br···Br contacts (3.5–3.7 Å). In ortho-substituted analogs, C–H···π interactions (≤3.0 Å) may override halogen-based interactions, altering packing motifs. X-ray diffraction and Hirshfeld surface analysis are essential for mapping these interactions .

Advanced Research Questions

Q. How does the spatial arrangement of bromomethyl groups in cyclopropane derivatives influence their reactivity in cross-coupling reactions?

- Methodological Answer : The cis configuration enhances steric accessibility for Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational modeling (DFT) can predict transition-state geometries, while kinetic studies (e.g., monitoring Pd(0) oxidative addition rates) quantify steric/electronic effects. Contrast with trans isomers (e.g., ) reveals configurational barriers to catalysis .

Q. What contradictions exist in reported spectroscopic data for bromomethylcyclopropane derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in H NMR chemical shifts (e.g., cyclopropane protons at δ 1.2–1.8 ppm vs. δ 1.5–2.0 ppm) may arise from solvent effects or impurities. Resolution strategies:

- Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering).

- Isotopic Labeling : Use deuterated analogs (e.g., ) to isolate coupling patterns.

- Cross-validation with crystallographic data (e.g., ) .

Q. What computational methods are optimal for predicting the thermodynamic stability of this compound derivatives?

- Methodological Answer :

- Conformational Analysis : Use molecular mechanics (MMFF94) to identify low-energy conformers.

- Quantum Calculations : DFT (B3LYP/6-31G*) to compute strain energies (~25–30 kcal/mol for cyclopropane rings) and halogen bond strengths.

- MD Simulations : Solvent-solute interactions in polar aprotic media (e.g., DMF) to model aggregation tendencies .

Q. How do bromomethyl substituents affect the electrochemical properties of cyclopropane-containing aromatic systems?

- Methodological Answer : Cyclic voltammetry in acetonitrile reveals Br-mediated redox activity. Bromomethyl groups lower LUMO energies (~1.2 eV reduction vs. methyl analogs), enhancing electrophilicity. Correlate with Hammett σ parameters (Br: σ ~ +0.23) to predict substituent effects on electron-deficient aromatic cores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.